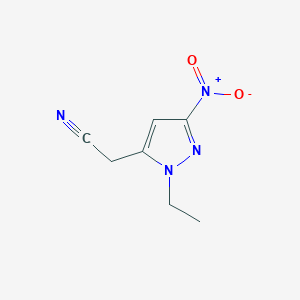

(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-ethyl-5-nitropyrazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-2-10-6(3-4-8)5-7(9-10)11(12)13/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCVQNVPWGTXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)[N+](=O)[O-])CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of ethylhydrazine with ethyl cyanoacetate, followed by nitration. The general synthetic route can be summarized as follows:

Formation of the pyrazole ring: Ethylhydrazine reacts with ethyl cyanoacetate under basic conditions to form the pyrazole ring.

Nitration: The resulting pyrazole compound is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position.

Industrial Production Methods

Industrial production of (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the nitration step to ensure better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Cyclization: Acidic or basic conditions depending on the desired cyclization product.

Major Products Formed

Reduction: (1-amino-3-nitro-1H-pyrazol-5-yl)acetonitrile.

Substitution: Various substituted pyrazole derivatives.

Cyclization: Polycyclic heterocycles.

Scientific Research Applications

Medicinal Chemistry

(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile has been investigated for its potential use in drug development. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity. Compounds with similar structures have shown promise in areas such as antimicrobial and anti-inflammatory activities .

Research indicates that compounds containing privileged substructures like those found in (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile may exhibit enhanced bioactivity due to their structural features that facilitate interactions with biological targets. Studies have shown that this compound can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Potential Biological Activities Include:

- Antimicrobial Properties: Similar compounds have demonstrated significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects: Investigations into its anti-inflammatory properties are ongoing, focusing on its mechanism of action within cellular pathways.

Industrial Applications

In addition to its medicinal applications, (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile has potential uses in industrial applications such as:

- Agrochemicals: Its effectiveness in controlling various gramineous weeds and broadleaf weeds makes it a candidate for herbicide development .

- Dyes and Pigments: The compound's unique chemical structure may allow it to be used in the synthesis of dyes or pigments, enhancing color properties in various materials.

Case Study 1: Antimicrobial Evaluation

A study evaluated several derivatives of pyrazole compounds, including (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile, for their antimicrobial activity against Gram-positive and Gram-negative bacterial strains. Results indicated promising activity, suggesting that modifications to the compound could lead to new antimicrobial agents .

Case Study 2: Agricultural Application

Research on the application of pyrazole compounds in agriculture highlighted (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile's effectiveness against specific weeds at lower concentrations, showcasing its potential as a safer alternative to existing herbicides .

Mechanism of Action

The mechanism of action of (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

(1-methyl-3-nitro-1H-pyrazol-5-yl)acetonitrile: Similar structure but with a methyl group instead of an ethyl group.

(1-ethyl-3-amino-1H-pyrazol-5-yl)acetonitrile: Similar structure but with an amino group instead of a nitro group.

(1-ethyl-3-nitro-1H-pyrazol-4-yl)acetonitrile: Similar structure but with the nitro group at the fourth position instead of the third.

Uniqueness

(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of the nitro group at the third position and the ethyl group at the first position provides a distinct set of chemical properties that can be exploited in various fields of research and industry.

Biological Activity

(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the nitro group at the 3-position and the acetonitrile side chain contributes to its unique reactivity and biological profile.

The biological activity of (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction in biological systems, generating reactive intermediates that may interact with cellular components such as proteins and nucleic acids, leading to diverse biological effects .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally similar to (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile were evaluated for their minimum inhibitory concentrations (MICs) against various pathogens. The following table summarizes the antimicrobial potency of selected pyrazole derivatives:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 4a | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

| 7b | 0.20 | Bactericidal |

| (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile | TBD | TBD |

These results indicate that pyrazole derivatives can effectively inhibit bacterial growth, making them promising candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that certain pyrazole derivatives could inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. A study reported that specific derivatives exhibited selectivity towards COX-2 over COX-1, suggesting potential therapeutic uses in treating inflammatory diseases .

Cancer Cell Line Studies

A significant body of research has focused on the antitumor activity of pyrazole derivatives. For example, a study evaluated the cytotoxic effects of various pyrazole compounds on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The findings indicated that some compounds displayed selective cytotoxicity towards cancer cells while sparing normal cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5o | SiHa (cervical) | 3.60 ± 0.45 |

| 5d | PC-3 | 2.97 ± 0.88 |

| Control | HEK293T | >50 |

This selectivity is crucial for minimizing side effects in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves functionalizing pyrazole precursors. For example, nitration of 1-ethyl-1H-pyrazol-5-yl derivatives followed by cyanoethylation using acetonitrile derivatives. Reaction optimization can utilize Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. Monitoring intermediates via TLC or HPLC ensures stepwise purity .

Q. What safety protocols are critical when handling (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile, given its nitrile and nitro functional groups?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile nitrile byproducts .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Storage : Store in sealed containers in cool (<25°C), dry conditions away from oxidizers (e.g., peroxides) to mitigate explosion risks .

- Decomposition Risks : Avoid open flames; nitro groups may decompose exothermically above 250°C, releasing NOx gases .

Q. Which analytical techniques are most reliable for characterizing (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile, and how can structural ambiguities be resolved?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) to confirm substituent positions. The nitro group’s electron-withdrawing effect deshields adjacent protons .

- HPLC-MS : Reverse-phase chromatography (acetonitrile/water gradients) with mass detection to verify molecular ion peaks and detect impurities .

- XRD : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers address contradictory solubility data for (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile in polar solvents?

- Methodological Answer : Contradictions may arise from solvent purity, temperature, or ionic strength. Systematically test solubility under controlled conditions (e.g., using saturated solutions with ionic additives like KI to induce phase separation). Compare results with computational solubility parameters (HSPiP software) .

Q. What computational strategies model the electronic effects of the nitro group on the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess nitro group resonance and charge distribution.

- Reactivity Predictions : Use Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data (e.g., SN2 reaction rates with thiols) .

Q. How can side reactions (e.g., nitro reduction or nitrile hydrolysis) be minimized during multi-step syntheses involving this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd/C or Raney nickel with controlled hydrogen pressure to avoid over-reduction of nitro groups.

- pH Control : Maintain mildly acidic conditions (pH 4–6) to stabilize nitriles against hydrolysis.

- Solvent Choice : Non-aqueous solvents (e.g., THF or DMF) reduce water-mediated side reactions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported thermal stability data for (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition onset temperatures. Cross-validate with thermogravimetric analysis (TGA) to identify mass loss steps. Discrepancies may stem from sample purity or heating rates; replicate experiments at 2–10°C/min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.